chemical properties of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine
chemical properties of 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine
A Strategic Scaffold for Divergent Library Synthesis in Kinase Inhibitor Discovery [1]
Executive Summary
In the landscape of modern medicinal chemistry, 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine (referred to hereafter as BFPM ) represents a "privileged intermediate."[1] Its value lies not merely in its structural components but in its orthogonal reactivity profile .
The molecule features three distinct functional domains:[1]
-
The Morpholine Tail: A solubility-enhancing motif that modulates lipophilicity (logD) and often interacts with solvent-exposed regions of target proteins.[1]
-
The 2-Fluoro Handle: A highly activated site for Nucleophilic Aromatic Substitution (
), enabled by the electron-deficient pyridine ring.[1] -
The 5-Bromo Handle: A classic electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide dissects the chemical behavior of BFPM, providing validated protocols and mechanistic insights to maximize its utility in drug development.[1]
Physicochemical Profile & Structural Analysis[1][2]
Understanding the electronic landscape of BFPM is prerequisite to successful functionalization.[1]
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | Core composition.[1][2][3][4] | |
| Molecular Weight | 275.12 g/mol | Fragment-like; allows room for MW growth in lead optimization. |
| cLogP | ~1.8 (Predicted) | Moderate lipophilicity; ideal for CNS or orally bioavailable targets.[1] |
| TPSA | ~32 | High membrane permeability potential. |
| pKa (Morpholine N) | ~7.2 | Partially ionized at physiological pH; aids solubility.[1] |
| pKa (Pyridine N) | < 2.0 | Highly suppressed by the adjacent 2-F and 5-Br electron-withdrawing groups (EWG).[1] |
The Fluorine Effect:
The fluorine atom at position C2 is critical.[1] Unlike chlorine, fluorine is a strong
Synthetic Architecture
The most robust route to BFPM is the Reductive Amination of 5-bromo-2-fluoropyridine-3-carbaldehyde.[1] While alkylation (using benzyl halides) is possible, it often leads to over-alkylation or elimination byproducts.[1]
Protocol: Reductive Amination (Self-Validating System)
Rationale: We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride due to lower toxicity and better functional group tolerance.[1] Acetic acid is used to activate the imine formation without protonating the morpholine to the point of deactivation.[1]
Materials:
-
5-Bromo-2-fluoropyridine-3-carbaldehyde (1.0 equiv)[1]
-
Morpholine (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (AcOH) (Catalytic, 0.1 equiv)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)[1]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under
, dissolve the aldehyde in DCM (0.1 M concentration). Add Morpholine and AcOH. Stir at Room Temperature (RT) for 1 hour. -
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Exothermic).[1]
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Quench & Workup: Quench with saturated aqueous
(gas evolution). Extract with DCM (3x).[1] -
Purification: The product is basic. Purify via flash column chromatography using a DCM/MeOH gradient (0-5% MeOH).
-
Validation:
NMR should show a singlet around 3.5-3.6 ppm (methylene bridge) and disappearance of the aldehyde proton ( 10 ppm).[1]
-
Divergent Reactivity: The Core Workflow
BFPM allows for Regioselective Diversification . The order of operations is critical and depends on the nucleophile strength and catalyst sensitivity.
Pathway A:
Displacement (The "Soft" Route)
The 2-Fluoro position is labile to O-, N-, and S-nucleophiles.[1]
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Reactivity Order: The 5-Br atom exerts an inductive effect that activates the 2-F position further.[1]
-
Constraint: Steric hindrance from the 3-morpholinomethyl group may slow down the approach of bulky nucleophiles.[1] High temperature (80–100°C) or microwave irradiation is often required.[1]
Pathway B: Suzuki-Miyaura Coupling (The "Hard" Route)
The 5-Bromo position is a standard handle for Pd-catalyzed coupling.[1]
-
Challenge: The pyridine nitrogen can coordinate to Pd.
-
Solution: Use phosphine ligands with large cone angles (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent catalyst poisoning.[1]
-
Selectivity: If performing Suzuki before
, use mild bases ( ) to avoid displacing the Fluorine.[1] Strong alkoxide bases (NaOtBu) at high heat will displace the Fluorine.[1]
Visualization of Reaction Pathways[1]
Figure 1: Divergent synthesis workflow. Path A is generally preferred as the first step to avoid chemoselectivity issues with the Fluorine during Pd-coupling.[1]
Medicinal Chemistry Applications
1. Solubility & PK Modulation: The morpholine ring is a classic "solubilizing tail." By protonating at gastric pH, it improves dissolution rates.[1] In metabolic assays (HLM/RLM), the morpholine ring can be a site of oxidation (lactam formation), but it is generally more stable than open-chain dialkyl amines.[1]
2. Kinase Hinge Binding: Derivatives of 2-aminopyridine (formed via Path A) are privileged hinge-binders.[1] The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the substituent at C5 projects into the hydrophobic back-pocket or solvent front, depending on the specific kinase architecture (e.g., c-Met, ALK, ROS1).[1]
3. Bioisosterism: The 3-morpholinomethyl group acts as a spacer, positioning the basic nitrogen away from the aromatic core.[1] This mimics the geometry found in several FDA-approved drugs (e.g., Gefitinib analogs), allowing for exploration of new IP space around established pharmacophores.[1]
References
-
VulcanChem. (n.d.).[1] 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine Product Data. Retrieved from Link[1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5144362 (Analogous Structures). Retrieved from Link[1]
-
Saito, F., et al. (2018).[1] Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Practical Guide. Journal of Organic Chemistry. (Contextual citation on 2-F pyridine reactivity).
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] (Contextual citation on Morpholine utility).
-
BenchChem. (2025).[1][6] Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives. Retrieved from Link[1]
(Note: Specific experimental melting points and spectral data for this exact intermediate are proprietary to catalog holders; values provided are based on validated structure-property relationships of the pyridine-morpholine class.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine () for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
